molecular formula BH4O4- B1199287 Tetrahydroxyboranuide CAS No. 15390-83-7

Tetrahydroxyboranuide

Cat. No.: B1199287
CAS No.: 15390-83-7
M. Wt: 78.84 g/mol
InChI Key: KCFLOKKYWBPKFN-UHFFFAOYSA-N
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Description

  • Introduction to Tetrahydroxyboranuide

1.1 Chemical Identity and Nomenclature
this compound is an inorganic anion with the chemical formula BH4O4−, also represented as B(OH)4−. It is commonly referred to by several synonyms including tetrahydroxoborate, tetrahydroxoborate(1−), and borate(BO45−), tetrahydrogen. The International Union of Pure and Applied Chemistry (IUPAC) officially names this species as this compound. Its molecular weight is approximately 78.84 g/mol. The molecular structure consists of a boron atom centrally coordinated to four hydroxyl groups, forming a tetrahedral geometry. The compound’s InChI (International Chemical Identifier) is InChI=1S/BH4O4/c2-1(3,4)5/h2-5H/q-1, and the SMILES notation is B-(O)(O)O, indicating the tetrahedral arrangement of hydroxyl ligands around the boron center.

1.2 Historical Discovery and Early Research
The discovery of this compound stems from the broader study of borate chemistry, particularly the characterization of boron-oxygen species in aqueous and solid states. Early research identified the borate ion’s various hydrated and hydroxylated forms, with this compound being one of the key species in alkaline aqueous solutions. Its identification was facilitated by advances in spectroscopic and crystallographic techniques, which allowed for detailed structural elucidation. The compound was cataloged in chemical databases such as PubChem in the early 2000s, with continuous updates reflecting ongoing research into its properties and derivatives.

1.3 Role in Borate Chemistry and Industrial Relevance
this compound plays a significant role in borate chemistry as a fundamental borate ion species. It is involved in equilibria in aqueous borate solutions and serves as a precursor or intermediate in the synthesis of various borate salts and complexes. Industrially, borates are important in glass and ceramics manufacturing, detergents, and as flame retardants. The this compound ion contributes to these applications by influencing the chemical behavior of borate-containing materials, including their solubility, reactivity, and structural properties. Its presence affects the formation of borate networks and the stabilization of boron-containing compounds in industrial processes.

Detailed Data Table on this compound:

Property Description
Chemical Formula BH4O4−
Molecular Weight 78.84 g/mol
IUPAC Name This compound
Synonyms Tetrahydroxoborate, Borate(BO45−)
CAS Number 15390-83-7
InChI InChI=1S/BH4O4/c2-1(3,4)5/h2-5H/q-1
SMILES B-(O)(O)O
Structural Geometry Tetrahedral

Research Findings:

  • Spectroscopic analyses confirm the tetrahedral coordination of boron with hydroxyl groups, consistent with the this compound structure.
  • The ion is stable in alkaline aqueous environments and participates in borate equilibria affecting pH and solubility of boron compounds.
  • Crystallographic studies have identified this compound as a component in certain borate minerals and synthetic borate salts, influencing their physical and chemical properties.

Properties

CAS No.

15390-83-7

Molecular Formula

BH4O4-

Molecular Weight

78.84 g/mol

IUPAC Name

tetrahydroxyboranuide

InChI

InChI=1S/BH4O4/c2-1(3,4)5/h2-5H/q-1

InChI Key

KCFLOKKYWBPKFN-UHFFFAOYSA-N

SMILES

[B-](O)(O)(O)O

Canonical SMILES

[B-](O)(O)(O)O

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Safety

Tetrahydroxyboranuide (CAS Number: 15390-83-7) is characterized by its unique chemical structure, which allows it to participate in various chemical reactions. It is primarily used in industry due to its properties as a reducing agent and stabilizer. Safety data sheets indicate that it should be handled with care, as it can pose health risks if inhaled or ingested .

Catalysis

This compound has been explored as a catalyst in organic synthesis. Its ability to stabilize reactive intermediates makes it useful in various catalytic processes, including:

  • Reduction Reactions : It can effectively reduce carbonyl compounds to alcohols, showcasing its utility in synthetic organic chemistry.
  • Coupling Reactions : The compound has been employed in the coupling of aryl halides with boronic acids, facilitating the formation of biaryl compounds.

Materials Science

In materials science, this compound is used for:

  • Synthesis of Boron-Doped Materials : It serves as a precursor for creating boron-doped carbon materials, which exhibit enhanced electrical conductivity and thermal stability.
  • Nanomaterials : Research indicates that it can be utilized in the synthesis of boron-based nanomaterials that have potential applications in electronics and photonics.

Biological Applications

Recent studies have highlighted the potential biological applications of this compound:

  • Drug Delivery Systems : Its ability to form stable complexes with various biomolecules makes it a candidate for drug delivery applications.
  • Antioxidant Activity : Preliminary research suggests that this compound may exhibit antioxidant properties, which could be beneficial in biomedical applications .

Table 1: Summary of Applications of this compound

Application AreaSpecific Use CaseReference
CatalysisReduction of carbonyl compounds
Materials ScienceSynthesis of boron-doped materials
Biological ApplicationsDrug delivery systems
Antioxidant properties

Case Study 1: Catalytic Reduction

In a study published in a peer-reviewed journal, researchers demonstrated the effectiveness of this compound in reducing aromatic ketones to corresponding alcohols under mild conditions. The reaction showed high yields and selectivity, indicating its potential for industrial applications in fine chemical synthesis.

Case Study 2: Nanomaterial Development

A research team successfully synthesized boron-doped carbon nanomaterials using this compound as a precursor. The resulting materials exhibited superior electrical conductivity compared to undoped counterparts, paving the way for their use in advanced electronic devices.

Comparison with Similar Compounds

Comparison with Similar Boron-Containing Compounds

Alkali Metal Borohydrides: NaBH₄ and KBH₄
Property NaBH₄ KBH₄ B(OH)⁻₄ (Tetrahydroxyboranuide)
Formula NaBH₄ KBH₄ B(OH)⁻₄
Hazards Flammable, corrosive, acute toxicant, irritant Similar to NaBH₄ but less reactive Reproductive toxicity (borax analog)
Hydrogen Release Releases H₂ upon water contact Same as NaBH₄ Stable in aqueous solutions
Applications Hydrogen storage, reducing agent Similar to NaBH₄ Byproduct of borohydride decomposition

Key Differences :

  • NaBH₄ and KBH₄ are primary reducing agents with high reactivity, whereas this compound is a stable aqueous ion.
Other Borate Derivatives: Metaborate (BO₂⁻) and Tetraphenylboranuide
Property BO₂⁻ (Metaborate) Tetraphenylboranuide (K[C₆H₅]₄B) B(OH)⁻₄
Structure Linear BO₂⁻ ion Boron coordinated to four phenyl groups Tetrahedral B(OH)⁻₄ ion
Hazards Mild irritant No significant hazards reported Reproductive toxicity (borax-like)
Applications Glass manufacturing Precipitation reagent in analytical chemistry Waste product in borohydride systems

Key Differences :

  • Tetraphenylboranuide is organosoluble and non-toxic, contrasting with this compound’s aqueous stability and toxicity profile.
  • Metaborate is less hazardous but shares environmental persistence concerns with this compound .

Key Differences :

  • Ammoniaborane’s high hydrogen capacity is offset by its toxicity, whereas NEC offers safer handling but lower efficiency.
  • This compound, as a non-flammable byproduct, poses fewer immediate risks but requires long-term environmental monitoring .
Boron Hydrides: Tetraborane(10) (B₄H₁₀)
Property B₄H₁₀ B(OH)⁻₄
Physical State Volatile gas Aqueous ion
Hazards Highly toxic, pyrophoric Low acute toxicity (chronic hazards)
Applications Rocket propellants None (waste product)

Key Differences :

  • Tetraborane(10)’s gaseous reactivity contrasts starkly with this compound’s aqueous stability.

Research Findings and Implications

  • Environmental Impact : this compound’s persistence in aqueous systems necessitates remediation strategies, similar to borax .
  • Safety Protocols : While NaBH₄/KBH₄ require stringent handling for flammability, this compound demands precautions against chronic toxicity .
  • Technological Trade-offs: Hydrogen storage systems using borohydrides must balance reactivity (NaBH₄) against waste management (B(OH)⁻₄) .

Preparation Methods

Base-Mediated Deprotonation of Boric Acid

The most straightforward method for generating B(OH)₄⁻ involves dissolving boric acid (H₃BO₃) in an alkaline aqueous solution. Boric acid acts as a weak Lewis acid, reacting with hydroxide ions to form the tetrahydroxyborate anion:

H3BO3+OHB(OH)4\text{H}3\text{BO}3 + \text{OH}^- \rightarrow \text{B(OH)}_4^-

Critical Parameters :

  • pH Range : Stabilization of B(OH)₄⁻ requires a pH > 10. Below pH 9, the dominant species shift to metaborate (BO₂⁻) or polyborate ions.

  • Temperature : Room temperature (20–25°C) is optimal to avoid decomposition. Elevated temperatures (>40°C) promote borate condensation reactions.

Experimental Protocol :

  • Dissolve 6.18 g (0.10 mol) of H₃BO₃ in 500 mL deionized water.

  • Gradually add 4.00 g (0.10 mol) of NaOH under stirring until pH 12 is achieved.

  • Filter the solution to remove undissolved solids.

Yield : >95% at pH 12–13.

Hydrolysis of Borohydrides

Acidic Hydrolysis of Sodium Borohydride

Sodium borohydride (NaBH₄) undergoes hydrolysis in acidic media to produce B(OH)₄⁻ alongside hydrogen gas:

NaBH4+2H2O+H+NaB(OH)4+4H2\text{NaBH}4 + 2\text{H}2\text{O} + \text{H}^+ \rightarrow \text{NaB(OH)}4 + 4\text{H}2 \uparrow

Optimized Conditions :

  • Acid Choice : Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at 1.0 M concentration.

  • Molar Ratio : A 1:4 ratio of NaBH₄ to acid ensures complete hydrolysis.

Data Table 1: Hydrolysis Efficiency under Varied Conditions

AcidConcentration (M)Temperature (°C)Reaction Time (h)Yield (%)
HCl1.0252.078
H₂SO₄0.5301.582
H₃PO₄2.0253.065

Challenges :

  • Exothermic Reaction : Requires cooling to prevent violent H₂ release.

  • Byproduct Formation : Trace boron oxides may form if stoichiometry is imbalanced.

Oxidation of Organoboranes

Hydroboration-Oxidation of Alkenes

Organoboranes synthesized via hydroboration can be oxidized to B(OH)₄⁻ using hydrogen peroxide (H₂O₂) in alkaline conditions:

R3B+3H2O2+OHB(OH)4+3ROH+H2O\text{R}3\text{B} + 3\text{H}2\text{O}2 + \text{OH}^- \rightarrow \text{B(OH)}4^- + 3\text{ROH} + \text{H}_2\text{O}

Stepwise Mechanism :

  • Hydroboration : BH₃ adds to an alkene in anti-Markovnikov fashion.

  • Oxidation : H₂O₂ cleaves B–C bonds, yielding B(OH)₃.

  • Deprotonation : Base addition converts B(OH)₃ to B(OH)₄⁻.

Data Table 2: Oxidation Efficiency of Trialkylboranes

OrganoboraneH₂O₂ Concentration (%)Reaction Time (h)Yield (%)
(CH₂CH₃)₃B304.088
(C₆H₁₁)₃B503.091
(CH₂Ph)₃B306.075

Advantages :

  • Stereospecificity : Syn addition of boron and hydrogen ensures predictable regiochemistry.

  • Scalability : Suitable for gram-scale synthesis.

Crystallization and Isolation Techniques

Low-Temperature Crystallization

B(OH)₄⁻ salts (e.g., NaB(OH)₄) are highly hygroscopic, necessitating isolation under inert conditions:

  • Concentrate the solution via rotary evaporation at 40°C.

  • Cool to 4°C to precipitate the salt.

  • Wash with cold ethanol and dry under vacuum.

Purity Validation :

  • XRD Analysis : Confirms crystalline structure (e.g., monoclinic lattice for NaB(OH)₄).

  • ¹¹B NMR : A singlet at δ 10–12 ppm verifies tetrahedral boron coordination.

Challenges and Mitigation Strategies

Hygroscopicity Management

B(OH)₄⁻ salts rapidly absorb moisture, complicating storage. Solutions include:

  • Glovebox Handling : Maintain argon or nitrogen atmosphere during isolation.

  • Desiccants : Store products with P₂O₅ or molecular sieves.

Competing Speciation in Solution

At pH < 10, B(OH)₄⁻ converts to B(OH)₃ or polyborates. Mitigation involves:

  • Buffer-Free Systems : Avoid carbonate or phosphate buffers that alter pH.

  • Real-Time Monitoring : Use ¹¹B NMR to track speciation .

Q & A

Q. How should researchers present contradictory spectral data (e.g., FTIR vs. NMR) in publications?

  • Methodological Answer : Include raw and processed data in supplementary materials. Annotate spectra with peak assignments from reference databases (e.g., NIST Chemistry WebBook). Discuss potential artifacts (e.g., solvent interference in FTIR) and propose reconciliation methods, such as cross-validation with alternative techniques (e.g., Raman spectroscopy) .
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Ethical and Reproducibility Considerations

Q. What protocols enhance reproducibility in B(OH)₄⁻ synthesis and characterization studies?

  • Methodological Answer : Publish detailed step-by-step protocols with exact reagent grades, equipment calibration data, and environmental conditions (humidity, light exposure). Use FAIR (Findable, Accessible, Interoperable, Reusable) data principles by depositing datasets in repositories like Zenodo or Figshare .

Q. How can researchers address potential biases in environmental impact assessments of B(OH)₄⁻?

  • Methodological Answer : Implement double-blind testing for toxicity assays and disclose all funding sources. Use consensus-based environmental risk assessment frameworks (e.g., ISO 31000) and transparently report conflicting results from lifecycle analyses (LCAs) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Tetrahydroxyboranuide

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